4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then reacted with ethyl-6-bromohexanoate in the presence of anhydrous potassium carbonate in dry DMF (dimethylformamide) . The reaction conditions typically involve heating the mixture to around 50°C. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex coumarin derivatives, which are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . In anti-inflammatory and anticancer research, the compound may interfere with specific signaling pathways, leading to reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial activity.
Ethyl 7-hydroxy-4-coumarinacetate: Used in the synthesis of various bioactive molecules.
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of many coumarin-based compounds.
The uniqueness of 4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate lies in its specific structural modifications, which may enhance its biological activity and specificity compared to other coumarin derivatives.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(4-ethyl-7-methyl-2-oxochromen-5-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C26H29NO6/c1-3-20-16-24(29)33-22-15-18(2)14-21(25(20)22)32-23(28)12-8-5-9-13-27-26(30)31-17-19-10-6-4-7-11-19/h4,6-7,10-11,14-16H,3,5,8-9,12-13,17H2,1-2H3,(H,27,30) |
InChI Key |
GTKPQSSPSFEQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.